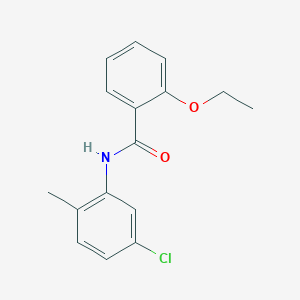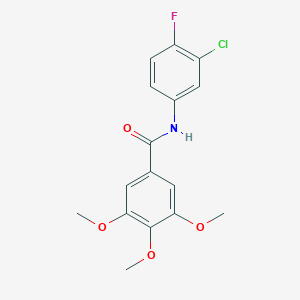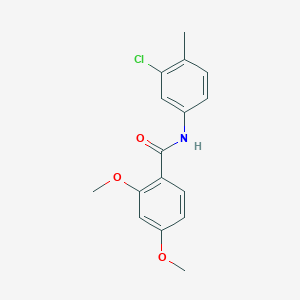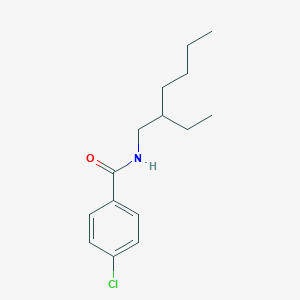![molecular formula C18H17NO5 B291733 Dimethyl 2-[(4-methylbenzoyl)amino]terephthalate](/img/structure/B291733.png)
Dimethyl 2-[(4-methylbenzoyl)amino]terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-[(4-methylbenzoyl)amino]terephthalate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the family of terephthalates, which are widely used in the production of plastics, fibers, and coatings. The unique structure of dimethyl 2-[(4-methylbenzoyl)amino]terephthalate makes it an attractive candidate for research in areas such as drug delivery, catalysis, and material science.
Wirkmechanismus
The mechanism of action of dimethyl 2-[(4-methylbenzoyl)amino]terephthalate is based on its ability to form stable complexes with drugs. The compound has a hydrophobic core that can accommodate hydrophobic drugs, while the outer shell is hydrophilic and can interact with biological membranes. When the compound is administered, it can penetrate the cell membrane and release the drug in a controlled manner. This mechanism can improve the bioavailability and pharmacokinetics of drugs.
Biochemical and Physiological Effects
Dimethyl 2-[(4-methylbenzoyl)amino]terephthalate has been shown to be biocompatible and non-toxic. In vitro and in vivo studies have demonstrated that the compound does not induce cytotoxicity or inflammation. The compound has also been shown to be stable in biological fluids, which is important for its use in drug delivery applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using dimethyl 2-[(4-methylbenzoyl)amino]terephthalate in lab experiments include its ability to encapsulate hydrophobic drugs, its controlled release mechanism, and its biocompatibility. However, the limitations of the compound include its relatively high cost and the complexity of its synthesis.
Zukünftige Richtungen
There are several future directions for research on dimethyl 2-[(4-methylbenzoyl)amino]terephthalate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the optimization of the compound for drug delivery applications, including the development of new formulations and the evaluation of its efficacy in animal models. Additionally, the compound has potential applications in catalysis and material science, which could be explored in future research.
Synthesemethoden
The synthesis of dimethyl 2-[(4-methylbenzoyl)amino]terephthalate involves several steps. The first step is the preparation of 4-methylbenzoic acid, which is then converted to its acid chloride derivative. The acid chloride is then reacted with dimethyl terephthalate to form the desired product. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or pyridine, and a solvent, such as toluene or dichloromethane.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-[(4-methylbenzoyl)amino]terephthalate has been studied extensively for its potential applications in drug delivery. The compound has been shown to be an effective carrier for various drugs, including anticancer agents and antibiotics. The unique structure of the compound allows it to encapsulate drugs and release them in a controlled manner, which can improve their efficacy and reduce side effects.
Eigenschaften
Molekularformel |
C18H17NO5 |
|---|---|
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
dimethyl 2-[(4-methylbenzoyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H17NO5/c1-11-4-6-12(7-5-11)16(20)19-15-10-13(17(21)23-2)8-9-14(15)18(22)24-3/h4-10H,1-3H3,(H,19,20) |
InChI-Schlüssel |
CJHFTNKCVFSDJO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(4-bromo-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291659.png)








